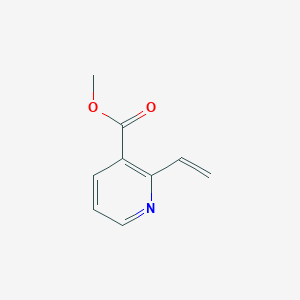

2-Vinilnicotinato de metilo

Descripción general

Descripción

Synthesis Analysis

The preparation of Methyl 2-vinylnicotinate is usually carried out through organic synthesis methods . A common preparation method involves the reaction of nicotinic acid ester with allyl bromide .Molecular Structure Analysis

The molecular formula of Methyl 2-vinylnicotinate is C9H9NO2 . Its average mass is 163.173 Da and its monoisotopic mass is 163.063324 Da .Physical And Chemical Properties Analysis

Methyl 2-vinylnicotinate is an orange-yellow to orange-red solid . It has a unique aroma and is soluble . The molecular weight of Methyl 2-vinylnicotinate is 163.17326 .Aplicaciones Científicas De Investigación

Detección ultrarrápida a nivel de trazas

El 2-vinilnicotinato de metilo se ha utilizado en el desarrollo de una plataforma de detección ultrasensible y ultrarrápida para la detección precisa y fiable a nivel de trazas . Esta aplicación es particularmente relevante para el diagnóstico temprano de la tuberculosis (TB). El sensor fue diseñado y fabricado utilizando nanocables de silicio (SiNWs) y un nanocompuesto basado en nanopartículas de dióxido de titanio (TiO2) .

Biomarcador para la tuberculosis

El this compound sirve como biomarcador para la tuberculosis (TB), una de las diez enfermedades infecciosas más devastadoras del mundo . El sensor desarrollado para su detección demuestra una buena precisión y reproducibilidad junto con un tiempo de respuesta y recuperación muy rápido .

Síntesis química

El this compound se utiliza en la síntesis química . Por ejemplo, se ha utilizado en una reacción con cloruro de amonio en ácido acético/agua, que se calentó a reflujo durante 4 horas .

Investigación y desarrollo

El this compound se utiliza en investigación y desarrollo . Está disponible para compra para uso exclusivo de investigación, lo que indica su importancia en la investigación científica .

Fabricación y abastecimiento

El this compound se utiliza en la fabricación y el abastecimiento a granel . Esto sugiere su importancia en las aplicaciones industriales

Safety and Hazards

There is limited research on the safety information of Methyl 2-vinylnicotinate . Generally, chemical substances need to be handled with care . During handling and usage, it is recommended to wear appropriate protective equipment and avoid inhalation, skin contact, or ingestion . It is necessary to follow relevant laboratory procedures and guidelines for handling hazardous chemicals to ensure safe operation .

Mecanismo De Acción

Target of Action

Methyl 2-vinylnicotinate, a derivative of niacin, primarily targets the peripheral vasculature . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary role is to act as a rubefacient, which involves peripheral vasodilation .

Mode of Action

The mode of action of Methyl 2-vinylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it enhances local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is also thought that Methyl 2-vinylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It is known that niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components are involved in numerous biochemical pathways, including those related to energy production and DNA repair.

Result of Action

The primary result of Methyl 2-vinylnicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation and enhanced local blood flow .

Action Environment

The action, efficacy, and stability of Methyl 2-vinylnicotinate can be influenced by various environmental factors. As with any chemical compound, careful handling is required to ensure safety .

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a unique structure that could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 2-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZOSVZGLIDALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618959 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-72-1 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

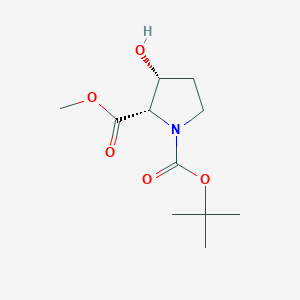

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

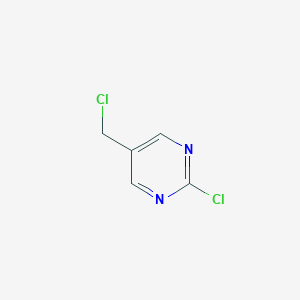

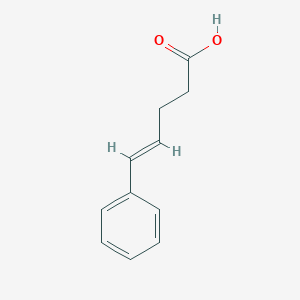

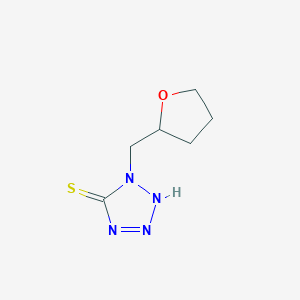

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)